molecular formula C11H10F2N4 B7480795 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine

4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine

Cat. No. B7480795
M. Wt: 236.22 g/mol
InChI Key: XKWTUUSLNSPYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine, also known as DFPM, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in the treatment of various diseases. DFPM is a potent inhibitor of several protein kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). In

Mechanism of Action

4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine acts as a competitive inhibitor of several protein kinases, including EGFR, VEGFR, PKCδ, and GSK-3β. By binding to the ATP-binding site of these kinases, this compound prevents the transfer of phosphate groups to downstream signaling molecules, thereby blocking the activity of these kinases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the proliferation and survival of cells by blocking the activity of EGFR and VEGFR. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In inflammatory cells, this compound inhibits the activity of PKCδ and the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines. In Alzheimer's disease, this compound inhibits the activity of GSK-3β, leading to a reduction in the phosphorylation of tau protein and the formation of neurofibrillary tangles.

Advantages and Limitations for Lab Experiments

4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine has several advantages for lab experiments, including its high potency and selectivity for protein kinases. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine. One area of interest is the development of more potent and selective inhibitors of EGFR and VEGFR. Another area of interest is the study of the effects of this compound on other signaling pathways, such as the PI3K/Akt pathway. In addition, the potential applications of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease, could be explored. Finally, the development of new drug delivery systems for this compound could improve its solubility and reduce its potential toxicity.

Synthesis Methods

4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroaniline with 2-chloro-6-methylpyrimidine-4-carboxylic acid followed by a coupling reaction with N,N-dimethylformamide dimethyl acetal. The resulting product is then subjected to a deprotection reaction to yield this compound.

Scientific Research Applications

4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine has been extensively studied for its potential applications in the treatment of cancer, inflammatory diseases, and other conditions. Several studies have shown that this compound can inhibit the proliferation of cancer cells by blocking the activity of EGFR and VEGFR. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of the protein kinase C delta (PKCδ) and the NF-κB pathway. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, where it has been shown to inhibit the activity of the tau protein kinase GSK-3β.

properties

IUPAC Name

4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N4/c1-6-4-10(17-11(14)15-6)16-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWTUUSLNSPYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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